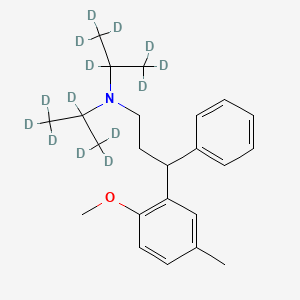

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14

Descripción general

Descripción

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14, also known as this compound, is a useful research compound. Its molecular formula is C23H33NO and its molecular weight is 353.608. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves binding to a molecular target, such as an enzyme or receptor, and initiating a series of biochemical events .

For example, computational analyses and bioinformatic approaches have significantly advanced our understanding of MoAs by integrating various data types, such as -omics, cell morphology, and bioactivity data . These methods help generate hypotheses about the MoA, which can then be experimentally validated . Additionally, deep learning models can predict MoAs by mapping compound structures and transcriptomic signatures into the same embedding space .

Comparación Con Compuestos Similares

When comparing a compound with similar ones, it’s essential to consider both 2D and 3D structural similarities. PubChem, for instance, provides tools to identify similar compounds based on subgraph fingerprints (2D) and Gaussian-shape overlays (3D) . These methods are complementary, as they can identify different sets of similar compounds .

Similar Compounds: Compounds A, B, and C might share structural similarities with compound X.

Uniqueness: Compound X might have a unique binding affinity or a distinct pathway activation compared to A, B, and C.

Would you like more detailed information on a specific compound or its comparison with others?

Actividad Biológica

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14, also known as rac-O-Methyltolterodine-d14, is a deuterated analog of tolterodine, which is primarily used in the treatment of overactive bladder. This compound has garnered attention due to its potential pharmacological effects and biological activity.

- Chemical Name : this compound

- CAS Number : 1795031-80-9

- Molecular Formula : C23H19D14NO

- Molecular Weight : 353.6 g/mol

This compound functions primarily as an antimuscarinic agent. It selectively inhibits the M3 muscarinic receptor, which plays a crucial role in bladder contraction. By blocking this receptor, the compound reduces involuntary contractions of the bladder and increases bladder capacity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter release and affecting smooth muscle contraction. Below are key findings from various studies:

- Antimuscarinic Activity : Studies have shown that this compound has a high affinity for muscarinic receptors, particularly M2 and M3 subtypes, leading to effective inhibition of bladder contractions .

- Pharmacokinetics : The deuterated form of tolterodine displays altered pharmacokinetic properties compared to its non-deuterated counterpart. This alteration may enhance metabolic stability and reduce the frequency of dosing required for therapeutic effects .

- Efficacy in Clinical Trials : Clinical studies involving tolterodine have demonstrated its efficacy in reducing symptoms of overactive bladder, such as urgency and frequency. The deuterated version is hypothesized to maintain similar efficacy with potentially improved safety profiles due to slower metabolism .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1 : A clinical trial involving patients with overactive bladder showed that administration of tolterodine resulted in significant improvement in patient-reported outcomes related to urinary urgency and frequency. The deuterated variant was noted for its prolonged action due to reduced metabolic degradation .

- Case Study 2 : In a pharmacological study, researchers compared the effects of tolterodine and its deuterated form on bladder smooth muscle contractions in vitro. Results indicated that the deuterated form maintained a higher level of receptor occupancy over time, suggesting enhanced therapeutic potential .

Data Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1795031-80-9 |

| Molecular Formula | C23H19D14NO |

| Molecular Weight | 353.6 g/mol |

| Antimuscarinic Activity | High affinity for M2/M3 |

| Clinical Application | Overactive bladder treatment |

| Pharmacokinetic Advantage | Enhanced metabolic stability |

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6/h7-13,16-18,21H,14-15H2,1-6H3/i1D3,2D3,3D3,4D3,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFTVHDCYNKJH-JXDOJKDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.